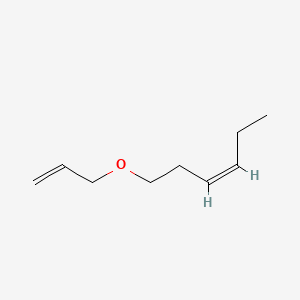
(Z)-1-(Allyloxy)hex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(Allyloxy)hex-3-ene is an organic compound characterized by the presence of an allyloxy group attached to a hexene chain. The compound’s structure includes a double bond in the Z-configuration, which means the substituents on either side of the double bond are on the same side. This configuration can significantly influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(Allyloxy)hex-3-ene typically involves the following steps:
Starting Materials: The synthesis begins with hex-3-ene and allyl alcohol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a base such as sodium hydride or potassium tert-butoxide to deprotonate the allyl alcohol.
Formation of Allyloxy Intermediate: The deprotonated allyl alcohol reacts with hex-3-ene under controlled temperature conditions to form the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalysts: The use of specific catalysts to enhance the reaction rate and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-1-(Allyloxy)hex-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the allyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with nucleophilic groups replacing the allyloxy group.
Wissenschaftliche Forschungsanwendungen
(Z)-1-(Allyloxy)hex-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (Z)-1-(Allyloxy)hex-3-ene exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
(E)-1-(Allyloxy)hex-3-ene: The E-configuration isomer with different spatial arrangement.
1-(Methoxy)hex-3-ene: A similar compound with a methoxy group instead of an allyloxy group.
1-(Butoxy)hex-3-ene: A compound with a butoxy group replacing the allyloxy group.
Uniqueness: (Z)-1-(Allyloxy)hex-3-ene is unique due to its Z-configuration, which can influence its reactivity and interactions compared to its E-configuration isomer and other similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
70220-23-4 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(Z)-1-prop-2-enoxyhex-3-ene |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-9-10-8-4-2/h4-6H,2-3,7-9H2,1H3/b6-5- |
InChI-Schlüssel |
URXKWFQRCJODEE-WAYWQWQTSA-N |
Isomerische SMILES |
CC/C=C\CCOCC=C |
Kanonische SMILES |
CCC=CCCOCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















